1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone 1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 72926-03-5
VCID: VC2180611
InChI: InChI=1S/C5H9N3OS/c1-3(9)8-4(2)10-5(6)7-8/h4H,1-2H3,(H2,6,7)
SMILES: CC1N(N=C(S1)N)C(=O)C
Molecular Formula: C5H9N3OS
Molecular Weight: 159.21 g/mol

1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone

CAS No.: 72926-03-5

Cat. No.: VC2180611

Molecular Formula: C5H9N3OS

Molecular Weight: 159.21 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone - 72926-03-5

Specification

CAS No. 72926-03-5
Molecular Formula C5H9N3OS
Molecular Weight 159.21 g/mol
IUPAC Name 1-(5-amino-2-methyl-2H-1,3,4-thiadiazol-3-yl)ethanone
Standard InChI InChI=1S/C5H9N3OS/c1-3(9)8-4(2)10-5(6)7-8/h4H,1-2H3,(H2,6,7)
Standard InChI Key JOJTXKVVXPOYLX-UHFFFAOYSA-N
SMILES CC1N(N=C(S1)N)C(=O)C
Canonical SMILES CC1N(N=C(S1)N)C(=O)C

Introduction

Structural Characteristics and Properties

Chemical Structure and Identification

1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone contains a five-membered heterocyclic ring system with a distinctive arrangement of atoms. The 1,3,4-thiadiazole core features three nitrogen atoms and one sulfur atom in a specific configuration that contributes to its aromatic character and chemical reactivity. In the standard numbering system for 1,3,4-thiadiazoles, position 1 corresponds to a nitrogen atom, position 2 to a carbon atom (bearing the methyl group), position 3 to a nitrogen atom, position 4 to a sulfur atom, and position 5 to a carbon atom (bearing the amino group).

The amino group at position 5 serves as a potential hydrogen bond donor and acceptor, increasing the compound's hydrophilicity and potential for biological interactions. The methyl group at position 2 enhances lipophilicity, which may improve membrane permeability and influence biological activity. The acetyl (ethanone) group introduces a carbonyl functionality that can participate in various chemical reactions and biological interactions, further diversifying the compound's reactivity profile .

Physical and Chemical Properties

While direct experimental data for 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone is limited in the available literature, general characteristics of 1,3,4-thiadiazole derivatives provide insights into its potential properties. Thiadiazole compounds typically exhibit aromatic character due to their π-electron system, which contributes to their stability and reactivity patterns. They generally possess moderate to high melting points resulting from intermolecular forces, including potential hydrogen bonding from the amino group.

The presence of both polar (amino, acetyl) and non-polar (methyl) groups in 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone likely results in a balanced solubility profile, with moderate solubility in both polar and non-polar solvents. This balanced profile is advantageous for pharmaceutical applications, potentially facilitating both formulation and bioavailability. Additionally, the thiadiazole ring typically demonstrates stability under physiological conditions, an important characteristic for potential drug candidates .

Comparison with Related Compounds

Property1-(5-Amino-1,2,4-thiadiazol-3-yl)ethanonePredicted Range for 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone*
Density1.4±0.1 g/cm³~1.3-1.5 g/cm³
Boiling Point318.7±25.0 °C at 760 mmHg~320-350 °C
Molecular FormulaC₄H₅N₃OSC₅H₇N₃OS
Molecular Weight143.167~157.19
Flash Point146.5±23.2 °C~140-160 °C
LogP-0.54~-0.3 to 0.0
Vapour Pressure0.0±0.7 mmHg at 25°CSimilar to reference compound
Index of Refraction1.626~1.6-1.65

*Predicted values based on structural similarity and the effect of methyl substitution

Synthesis Methodologies

General Synthetic Approaches to 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives typically employs several established methodologies that could be adapted for 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone. One common approach involves the cyclization of thiosemicarbazides or similar precursors under appropriate conditions. Another strategy utilizes functional group transformations on pre-existing thiadiazole scaffolds to introduce the desired substituents at specific positions.

A relevant synthetic approach described in the literature involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-bromo-1-(4-chlorophenyl)ethanone in the presence of potassium hydroxide . This method demonstrates the feasibility of introducing substituents onto the 1,3,4-thiadiazole scaffold through nucleophilic substitution reactions. Similar principles could be applied to synthesize 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone with appropriate modifications to the starting materials and reaction conditions .

Purification and Characterization

Following synthesis, 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone would require purification through techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization would employ the analytical methods discussed in Section 2.4, consistent with approaches described in the literature: "The characterization of the synthesized compounds was done by analytical spectroscopy [FT-IR, NMR (¹H ¹³C), MS, UV] and were evaluated for in-vivo anticonvulsant activity" .

Structure-Activity Relationship (SAR)

Key Structural Features and Their Impact

Structure-activity relationship studies on 1,3,4-thiadiazole derivatives provide valuable insights into how specific structural features influence biological activity. Research indicates that "the synthesized compound becomes more lipophilic and showed good antiepileptic activity" , suggesting a correlation between lipophilicity and anticonvulsant properties. The methyl group at position 2 in 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone likely contributes to its lipophilicity, potentially enhancing its anticonvulsant activity.

Additional SAR findings suggest that "aldehyde and hydroxy-substituted groups showed potent activity" in certain 1,3,4-thiadiazole derivatives. While 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone features different substituents, these observations highlight the importance of functional group effects on biological activity. The amino group at position 5 potentially provides hydrogen bonding capabilities that may influence receptor interactions and biological activity.

The 1,3,4-thiadiazole ring itself contributes significantly to biological activity, with its planar structure and electron distribution affecting binding to biological targets. The nitrogen and sulfur atoms within the ring can participate in various interactions, including hydrogen bonding, coordination with metal ions in enzymes, and π-π interactions with aromatic amino acid residues in proteins. These interactions collectively determine the compound's affinity for specific biological targets and its resulting pharmacological profile .

Hydrogen Bonding and Molecular Interactions

Hydrogen bonding plays a crucial role in the biological activity of 1,3,4-thiadiazole derivatives, with research indicating that related compounds "showed the H-bonding for the donor/acceptor group at a range of 4.18–6.88 Å" . The amino group in 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone serves as both a hydrogen bond donor and acceptor, potentially forming similar interactions with biological targets such as proteins, enzymes, and receptors.

Molecular docking studies, which have been employed for related compounds, could provide valuable insights into the specific interactions between 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone and potential biological targets. Such computational approaches allow visualization and quantification of binding affinities and interaction patterns, facilitating the rational design of structural modifications to enhance activity or selectivity.

Research Gaps and Future Directions

Current Limitations in Research

Analysis of the available literature reveals significant research gaps regarding 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone. These include limited published synthetic methodologies specifically for this compound, insufficient characterization data, and a lack of comprehensive biological evaluation. While the broader class of 1,3,4-thiadiazole derivatives has been extensively studied, the specific substitution pattern in 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone warrants dedicated investigation to fully understand its unique properties and potential applications.

The scarcity of direct experimental data on physical, chemical, and biological properties represents a significant limitation in the current understanding of this compound. Additionally, structure-activity relationship studies specifically addressing the impact of the amino, methyl, and acetyl substituents in the context of the 1,3,4-thiadiazole scaffold are insufficient. These gaps highlight the need for systematic research efforts focused on 1-(5-Amino-2-methyl- thiadiazol-3-yl)-ethanone to fully elucidate its characteristics and potential utilities.

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